molecular formula C12H21NO5 B1591841 Methyl N-Boc-4-hydroxypiperidine-3-carboxylate CAS No. 406212-51-9

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Cat. No.: B1591841
CAS No.: 406212-51-9
M. Wt: 259.3 g/mol
InChI Key: OULNMKPQUKNAHO-UHFFFAOYSA-N
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Description

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a versatile small molecule scaffold used primarily in research and development. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by its molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is commonly used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.

Preparation Methods

The synthesis of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate typically involves several steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:

This method is advantageous due to its high yield, low cost, and simplicity, making it suitable for industrial production.

Chemical Reactions Analysis

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected nitrogen can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, alcohols, and substituted piperidines .

Scientific Research Applications

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected nitrogen can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate can be compared with other similar compounds such as:

The unique combination of the Boc-protected nitrogen and the ester group in this compound makes it a valuable compound in various fields of research and industry.

Biological Activity

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (C₁₂H₂₁NO₅) features a tert-butoxycarbonyl (N-Boc) group, a hydroxyl group at the 4-position, and a carboxylate group at the 3-position of the piperidine ring. Its unique structure contributes to its reactivity and biological properties:

Property Details
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight~259.30 g/mol
Functional GroupsHydroxyl, Carboxylate, N-Boc

The mechanism of action for this compound involves its interaction with various molecular targets. The N-Boc group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions modulate enzyme activities and receptor functions, influencing critical biochemical pathways.

Therapeutic Applications

  • Diabetes Treatment : Research indicates that this compound can serve as a building block in synthesizing selective GPR119 agonists, which are promising for treating type II diabetes due to their role in enhancing insulin secretion and reducing blood glucose levels.
  • Cancer Research : Studies have shown that derivatives of piperidine compounds exhibit anti-cancer properties by modulating cell proliferation and apoptosis resistance, particularly through interactions with muscarinic acetylcholine receptors .
  • Neurodegenerative Disorders : Compounds with similar structures have been explored for their potential in treating Alzheimer’s disease by inhibiting cholinesterases and targeting amyloid beta aggregation .
  • Antiviral Activity : Some derivatives have demonstrated anti-HIV activity, indicating that modifications of the piperidine scaffold could lead to effective antiviral agents .

Case Study 1: GPR119 Agonists

In a study focused on developing GPR119 agonists, this compound was utilized as a synthetic intermediate. The resulting compounds showed enhanced glucose-dependent insulin secretion in vitro, highlighting their potential as therapeutic agents for diabetes management.

Case Study 2: Anti-Cancer Properties

Research involving piperidine derivatives has identified their role in inhibiting cancer cell growth. A specific derivative demonstrated significant inhibition of colorectal cancer cell lines through its action on the M3 muscarinic receptor, which is implicated in tumor progression .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:

Compound Name Structure Features Unique Aspects
Methyl 1-tert-butoxycarbonylpiperidine-3-carboxylateDifferent Boc group positionVariation in reactivity due to Boc positioning
4-Hydroxy-N-Boc-piperidineLacks carboxylate functionalityPotentially different biological activities
Methyl 1-(tert-butoxycarbonyl)-4-piperidoneSimilar backbone but lacks hydroxylMay exhibit different pharmacological properties

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNMKPQUKNAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594893
Record name 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406212-51-9
Record name 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 1-tert-butyl 3-methyl 4-oxo-1,3-piperidinedicarboxylate (134.0 g, 520.8 mmol) in methanol (800 mL) was added NaBH4 (9.85 g, 260.4 mmol) portionwise. The resulting mixture was stirred overnight to be allowed to warm to room temperature. The solvent was removed under reduced pressure, the residue was dissolved into ethyl acetate, washed with brine, dried over MgSO4, filterd, and concentrated under reduced pressure to give 1-tert-butyl 3-methyl 4-hydroxy-1,3-piperidinedicarboxylate, which was used for the next reaction without further purification. (120.8 g, yield 90%)
Quantity
134 g
Type
reactant
Reaction Step One
Name
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flask, methanol (1.425 mL) and triethylamine (0.0277 g, 0.274 mmol) was added to 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (0.0587 g, 0.228 mmol). The reaction was allowed to stir at room temperature for 15 minutes. Sodium borohydride (0.0285 g, 0.753 mmol) was added to the flask one portion. The reaction was allowed to stir at room temperature for an additional hour. Using 1N hydrochloric acid, the reaction was neutralized to pH 7 and then concentrated under vacuo. Water (2 mL) was used to dissolve the residue. The mixture was extracted using dichloromethane (3×2 mL). The extracts were combined, washed with saturated sodium bicarbonate, dried using sodium sulfate, and concentrated under vacuo. The crude product was progressed to the next step without further purification.
Quantity
0.0285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0277 g
Type
reactant
Reaction Step Three
Quantity
0.0587 g
Type
reactant
Reaction Step Three
Quantity
1.425 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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